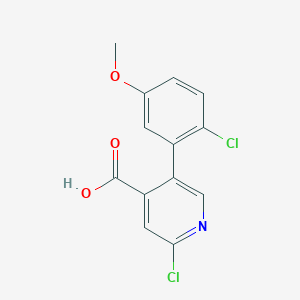
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid (2C5MPA) is a synthetic organic compound that is widely used in scientific research applications. It is an important intermediate in the synthesis of compounds with a variety of biological activities. 2C5MPA has been used in the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been used in various scientific research applications, including the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications. It has also been used as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral activities.
Wirkmechanismus
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% acts as a catalyst in the synthesis of various compounds. It is believed to catalyze the formation of covalent bonds between two molecules, resulting in the formation of a new compound. Additionally, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% acts as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the activity of certain biochemical pathways. Additionally, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and it can be used in a variety of experiments. However, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% also has some limitations. It is a relatively toxic compound, and it can be difficult to store and handle. Additionally, it can be difficult to control the reaction conditions for certain experiments.
Zukünftige Richtungen
The potential applications for 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% are numerous and varied. It can be used in the synthesis of compounds with potential therapeutic applications, such as drugs, pesticides, and other compounds with potential anti-cancer, anti-inflammatory, and anti-viral activities. Additionally, it can be used as a reagent in organic synthesis and as a catalyst in the production of polymers. It can also be used to study the effects of certain enzymes and biochemical pathways. Finally, it can be used to study the effects of certain environmental factors, such as temperature and pH, on the synthesis of compounds.
Synthesemethoden
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% is synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-methoxyphenyl isonicotinic acid (5C2MPA) with 2-chloro-5-methoxyphenyl isonicotinic acid (2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95%) in the presence of an acid catalyst. The second step involves the reaction of the two isonicotinic acids with a base to form the desired product.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-7-2-3-11(14)8(4-7)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBXYWDUICSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687927 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-29-8 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391822.png)
![6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391829.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95%](/img/structure/B6391833.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)
![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)






